1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
CAS No.: 334968-78-4
Cat. No.: VC8428117
Molecular Formula: C13H15NO2S
Molecular Weight: 249.33 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 334968-78-4 | 
|---|---|
| Molecular Formula | C13H15NO2S | 
| Molecular Weight | 249.33 g/mol | 
| IUPAC Name | 1-(4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one | 
| Standard InChI | InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | 
| Standard InChI Key | RMIDPJIHKSUBCO-UHFFFAOYSA-N | 
| SMILES | CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 | 
| Canonical SMILES | CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 | 
Introduction
Chemical Identity and Structural Characteristics
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone is a chiral oxazolidinone derivative characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a thioxo (sulfur) substitution at position 2 and a phenylmethyl group at the stereogenic C4 position. Its molecular formula is C₁₃H₁₅NO₂S, yielding a molecular weight of 249.33 g/mol . The compound’s IUPAC name reflects its R-configuration at C4, which is critical for its stereochemical behavior in synthetic or biological contexts.
Table 1: Key Identifiers of 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
| Property | Value | 
|---|---|
| CAS Registry Number | 334968-78-4 | 
| Molecular Formula | C₁₃H₁₅NO₂S | 
| Molecular Weight | 249.33 g/mol | 
| Stereochemistry | (4R) configuration | 
| Synonyms | 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone; 99% ee | 
The compound’s structure combines a rigid oxazolidinone scaffold with a ketone side chain, enabling potential reactivity at both the thioamide and carbonyl groups. Its phenylmethyl substituent introduces aromatic hydrophobicity, which may influence solubility and intermolecular interactions .
Physicochemical Properties
Limited experimental data are available for this compound, but inferences can be drawn from structural analogs and computational models:
Table 2: Predicted Physicochemical Properties
| Property | Value/Description | 
|---|---|
| Solubility | Low aqueous solubility; soluble in DMSO, DMF | 
| Melting Point | Not reported | 
| LogP (Partition Coefficient) | ~2.5 (estimated) | 
| Stability | Sensitive to oxidation and hydrolysis | 
A related thiazolidinyl analog (CAS: 863324-53-2) exhibits solubility in DMSO and stability at 2–8°C, suggesting similar storage recommendations for the oxazolidinone variant .
Research Gaps and Future Directions
- 
Synthetic Optimization: Develop scalable, stereoselective routes to improve yield and purity.
 - 
Biological Screening: Evaluate antimicrobial, antifungal, and enzyme inhibitory activity.
 - 
Computational Modeling: Predict binding modes with biological targets (e.g., ribosomes or dehydrogenases).
 
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